[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Overview
Description
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the chromenone core, which is further esterified with benzoic acid. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate typically involves a multi-step process. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting chromenone is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the esterification of the chromenone derivative with benzoic acid is carried out using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone can be reduced to form hydroxy derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess anti-inflammatory, antioxidant, and anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromenone core can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. Additionally, the chlorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] propionate
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] butyrate
Uniqueness
Compared to its analogs, [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate exhibits unique properties due to the presence of the benzoate ester group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds. Additionally, the benzoate ester may enhance the compound’s biological activity by improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)18-13-26-20-12-15(10-11-17(20)21(18)24)27-22(25)14-6-2-1-3-7-14/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQMVWYOGJWPDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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